Molecular weight of 2,5-Furandione, dihydro-3-(tetrapropenyl)-
Molecular weight of 2,5-Furandione, dihydro-3-(tetrapropenyl)-
An In-depth Technical Guide to 2,5-Furandione, dihydro-3-(tetrapropenyl)-
Authored by: A Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and material science. It delves into the core chemical properties, synthesis, reactivity, and applications of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, a compound more commonly known in industrial circles as Tetrapropenylsuccinic Anhydride (TPSA) or Dodecenyl Succinic Anhydride (DDSA). The objective is to provide not just data, but a foundational understanding of the causality behind its utility and handling protocols, grounded in authoritative sources.
Core Identity and Molecular Characteristics
2,5-Furandione, dihydro-3-(tetrapropenyl)- is a cyclic dicarboxylic anhydride. Its structure features a saturated five-membered furanone ring (dihydro-2,5-furandione), which is the succinic anhydride core. Attached to this ring at the 3-position is a long, branched C12 alkyl chain, the "tetrapropenyl" group, which is derived from the tetramer of propylene.[1] This long, non-polar side chain imparts significant steric and hydrophobic character, which is pivotal to its primary applications.
The molecular structure dictates its physical and chemical behavior. The anhydride group is highly reactive and serves as the primary site for chemical modification and polymerization, while the tetrapropenyl tail provides solubility in non-polar media and imparts flexibility to the resulting polymers.
Caption: Figure 1: Generalized Structure of Tetrapropenylsuccinic Anhydride.
Physicochemical Properties
The compound is a viscous, clear, colorless to yellow liquid at room temperature.[1] Its high molecular weight and branched alkyl chain contribute to a high boiling point and low vapor pressure. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₃ | [1][2][3][4] |
| Molecular Weight | 266.38 g/mol (or 266.4 g/mol ) | [1][2][3] |
| CAS Number | 26544-38-7 | [1][2][3] |
| Physical State | Liquid | [2] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Specific Gravity (20/20) | ~1.01 - 1.03 | [1] |
| Viscosity (@ 20°C) | ~600 cP | [1] |
| Flash Point | 185 °C | |
| Boiling Point | 108-192 °C @ 6 Torr | [1] |
| Water Solubility | 10 mg/L at 25 °C | [3] |
Synthesis and Industrial Manufacturing
Tetrapropenylsuccinic anhydride is industrially synthesized via an "ene reaction" between maleic anhydride and a branched C12 olefin, which is typically a propylene tetramer.[1] This process is advantageous as it is an atom-economical reaction that directly joins the two precursor molecules.
The reaction involves the electrophilic attack of maleic anhydride on the propylene tetramer. The double bond in the olefin shifts, and a new carbon-carbon bond is formed, along with the succinic anhydride ring. The double bond from the maleic anhydride is consumed in this process, while a double bond is retained within the newly positioned branched alkyl chain.[1]
Caption: Figure 2: Simplified workflow for the industrial synthesis of TPSA.
Chemical Reactivity and Mechanistic Pathways
The utility of TPSA is almost entirely derived from the reactivity of its anhydride functional group. This group is an excellent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a curing agent, particularly for epoxy resins.
Curing of Epoxy Resins
In epoxy resin systems, the anhydride ring is opened by a nucleophile, typically a hydroxyl group that is either present on the epoxy monomer or generated in situ. This initiates a polymerization cascade.
Initiation: A hydroxyl group (-OH) attacks one of the carbonyl carbons of the anhydride, opening the ring to form a monoester with a free carboxylic acid group.
Propagation: The newly formed carboxylic acid then reacts with an epoxy (oxirane) ring, opening it and generating a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule. This cycle of anhydride ring-opening followed by epoxy ring-opening propagates the polymer chain.
This mechanism results in a highly cross-linked polyester network, which provides the cured epoxy with its characteristic thermal and mechanical stability. The long, flexible tetrapropenyl side chain is incorporated into this network, which can reduce the brittleness of the final polymer, lower stress, and improve peel strength in adhesives.[5]
Caption: Figure 3: Reaction pathway for TPSA as a curing agent in epoxy systems.
Other Reactions
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Hydrolysis: In the presence of water, the anhydride ring will slowly hydrolyze to form the corresponding dicarboxylic acid, (tetrapropenyl)succinic acid. This reaction is relevant to its use as a corrosion inhibitor, where the resulting diacid can adsorb onto metal surfaces.[5][6]
-
Reaction with Amines: TPSA reacts readily with primary and secondary amines to form amides. This is leveraged in the synthesis of certain lubricant additives and dispersants. For instance, its reaction products with triethanolamine are used as agricultural chemicals.[7][8]
Core Applications and Field Insights
The unique combination of a reactive anhydride head and a long, flexible, hydrophobic tail makes TPSA a versatile chemical intermediate.
-
Epoxy Resin Hardener: This is its primary application. It is widely used as a liquid anhydride hardener for epoxy resins.[9] Its liquid form facilitates easy mixing, and the resulting cured products exhibit excellent mechanical and electrical properties. It is particularly valued in applications requiring low stress, such as the encapsulation and potting of electronic components like ignition coils, transformers, and sensors.[5]
-
Lubricant and Fuel Additives: The hydrolyzed diacid form and its derivatives are effective corrosion inhibitors in non-aqueous systems like lubricants and fuels.[2][5] Polymers formed from TPSA can also act as dispersants and viscosity modifiers in lubricating oils.
-
Adhesives and Sealants: In structural adhesives, TPSA improves both the peel strength and shear strength of epoxy formulations, making them more durable and resilient, particularly in automotive and aerospace applications.[2][5]
-
Chemical Intermediate: TPSA serves as a building block for other specialty chemicals. For example, it is used in the manufacturing of plasticizers, agricultural chemicals (non-pesticidal), and other polymers.[2][7][9]
Experimental Protocol: Safe Handling and Storage
As a reactive chemical, proper handling of TPSA is crucial for laboratory safety. The following protocol is synthesized from standard safety data sheets.
Hazard Identification and Personal Protective Equipment (PPE)
TPSA is classified as a hazardous substance. Researchers must be aware of its primary risks to implement appropriate safety controls.
| GHS Hazard Classification | Hazard Statement | Source |
| Skin Irritation/Corrosion | H315: Causes skin irritation | [2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [2][3][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][3][10] |
| Aquatic Hazard (Chronic) | H413: May cause long lasting harmful effects to aquatic life | [2][3][10] |
Mandatory PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[10]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing.[10]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[10]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area (chemical fume hood) is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible.
-
Dispensing: TPSA is a viscous liquid. Use a positive displacement pipette or dispense by weight for accurate measurement. Avoid creating mists or vapors.
-
Mixing: When mixing with other reagents (e.g., epoxy resins), add TPSA slowly to the mixture while stirring to control any potential exothermic reactions.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[10]
-
Decontamination: Clean any spills immediately. Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] TPSA is moisture-sensitive; storage under an inert gas is recommended to prevent hydrolysis.
-
Disposal: Dispose of waste TPSA and contaminated materials as hazardous chemical waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[3][10]
Conclusion
2,5-Furandione, dihydro-3-(tetrapropenyl)- is a specialty chemical of significant industrial importance, primarily driven by its role as a flexible and effective curing agent for epoxy resins. Its unique molecular structure, combining a reactive anhydride ring with a long, non-polar alkyl chain, provides a versatile platform for creating polymers with tailored properties. For researchers and scientists, a thorough understanding of its reactivity, particularly with nucleophiles, and strict adherence to safety protocols are paramount for its successful and safe application in the development of advanced materials.
References
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PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-, reaction products with triethanolamine. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-, reaction products with triethanolamine - Substance Details. Substance Registry Services. Retrieved from [Link]
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Bercen Anhydrides. (2020). Tetrapropenyl Succinic Anhydride, K12 Technical Data Sheet. Scribd. Retrieved from [Link]
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GEO Specialty Chemicals. (2024). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Jayhawk Fine Chemicals. (2025). Dodecenylsuccinic Anhydride (DDSA/TPSA): The Flexible Powerhouse for High-Performance Epoxy. Retrieved from [Link]
- Google Patents. (2016). WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound.
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Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2023). Safety Data Sheet: (tetrapropenyl)succinic acid. Retrieved from [Link]
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